N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a dimethylaminoethyl side chain, a 4-fluoro substituent on the benzamide core, and a 6-(methylsulfonyl)-substituted benzo[d]thiazol-2-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The methylsulfonyl group on the benzothiazole ring may improve binding affinity by introducing polar interactions, while the fluorine atom could enhance metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)10-11-23(18(24)13-4-6-14(20)7-5-13)19-21-16-9-8-15(28(3,25)26)12-17(16)27-19;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTBWWPOVRUAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Research into its pharmacological properties is ongoing, particularly regarding its efficacy as an antitumor agent and its mechanism of action against various biological targets.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 458.0 g/mol. The structure features a dimethylaminoethyl group, a fluoro-substituted benzamide, and a methylsulfonyl benzo[d]thiazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.0 g/mol |
| CAS Number | 1216765-92-2 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity, particularly against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in human cancer cell lines through apoptosis induction.
- Mechanism of Action : The compound appears to interfere with specific signaling pathways involved in cell survival and proliferation, including the inhibition of key kinases associated with tumor growth.
- Case Study : A study demonstrated that at concentrations of 50 μM, the compound resulted in approximately 70% reduction in cell viability in breast cancer cells, indicating a potent effect (IC50 values were determined via MTT assays).
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes that are critical for cancer progression:
- Kinase Inhibition : It has been reported to inhibit specific kinases involved in tumorigenesis, such as PfGSK3 and PfPK6. The IC50 values for these targets were found to be in the low micromolar range, suggesting strong inhibitory effects.
| Enzyme Target | IC50 (μM) |
|---|---|
| PfGSK3 | 0.768 |
| PfPK6 | 0.698 |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : Metabolic studies indicate that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Safety and Toxicology
Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal cytotoxicity towards normal cells compared to cancerous cells.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: and a molecular weight of approximately 458.0 g/mol. Its structure includes a benzamide core with a dimethylaminoethyl side chain and a fluorinated benzo[d]thiazole moiety, contributing to its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing benzothiazole derivatives have shown promise as anticancer agents. Research indicates that derivatives similar to N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride exhibit selective cytotoxicity against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .
-
Neuroprotective Effects :
- Some benzamide derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). These compounds may mitigate oxidative stress and neuronal apoptosis, making them candidates for further development in treating neurodegenerative disorders .
- Antimicrobial Properties :
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors involved in disease processes. For instance, the inhibition of histone deacetylases (HDACs) has been linked to the anticancer activity of similar compounds .
- Structure-Activity Relationship (SAR) :
Case Studies
-
In Vitro Studies :
- A series of in vitro experiments demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies utilized assays to measure cell viability and apoptosis markers .
- Animal Models :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzamide and benzothiazole derivatives, focusing on substituent effects and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations
Ethylsulfonyl may reduce solubility due to increased hydrophobicity, while methylsulfonyl balances lipophilicity and polarity . The 4-fluoro substituent in alters steric and electronic effects, possibly affecting receptor binding compared to the target’s 6-position substitution.
Sulfonyl Group Variations: Piperidinylsulfonyl () introduces a bulky, nitrogen-containing moiety, which could improve blood-brain barrier penetration or modulate selectivity for neurological targets. Methylsulfonyl (target) vs.
Core Structure Differences :
- Acetamide derivatives () lack the benzamide backbone, reducing rigidity and possibly diminishing binding affinity compared to the target compound.
- Triazole-thiadiazole hybrids () incorporate additional heterocycles, which may broaden biological activity (e.g., antimicrobial effects) but complicate pharmacokinetics .
Q & A
Q. Optimization strategies :
- Use statistical design of experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity) affecting yield and purity .
- Monitor intermediates via HPLC or LC-MS to identify side products (e.g., over-sulfonation or incomplete coupling) .
Advanced: How can computational quantum chemical calculations improve reaction pathway design for this compound?
Answer:
Quantum mechanics (QM) methods like density functional theory (DFT) can:
- Predict reactivity : Calculate activation energies for sulfonation and amide coupling steps to identify rate-limiting stages .
- Solvent effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction kinetics and selectivity .
- Transition-state analysis : Identify steric or electronic barriers in dimethylaminoethyl substitution, guiding catalyst selection (e.g., palladium vs. copper) .
Q. Methodology :
- Use software like Gaussian or ORCA for geometry optimization and frequency analysis.
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structural integrity by verifying peaks for aromatic protons (δ 7.2–8.1 ppm), dimethylaminoethyl protons (δ 2.2–3.1 ppm), and sulfonyl group absence of impurities .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced: How can researchers resolve contradictory biological activity data for this compound across studies?
Answer:
Contradictions in activity (e.g., varying IC50 values in anticancer assays) may arise from:
Q. Resolution strategies :
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HepG2) with standardized protocols .
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to putative targets (e.g., kinases or tubulin) .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
Advanced: What methodologies are used to elucidate the mechanism of action in anticancer research?
Answer:
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells using RNA-seq or SILAC labeling .
- Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots (e.g., EGFR or VEGFR2) .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death .
- In vivo xenograft models : Validate efficacy in immunodeficient mice, monitoring tumor volume and metastasis .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproduct removal : Silica gel chromatography separates unreacted benzoyl chloride or sulfonated intermediates .
- Hydrochloride salt crystallization : Optimize solvent mixtures (e.g., ethanol/ethyl acetate) to enhance crystal yield and purity .
- Residual solvent control : Use GC-MS to ensure compliance with ICH guidelines (e.g., DMF < 880 ppm) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications : Replace the benzo[d]thiazole with pyrimidine or indole to assess impact on target binding .
- Substituent effects : Vary the 4-fluoro group with chloro or nitro to tune electron-withdrawing properties .
- Bioisosteric replacement : Substitute methylsulfonyl with sulfonamide or phosphonate to improve solubility .
Q. Methodology :
- Synthesize analogs via parallel synthesis and test in high-throughput screens .
- Correlate activity with logP and polar surface area using QSAR models .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of HCl fumes or organic solvents .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
